Cas no 3467-85-4 (2,3,4,5-tetrafluorophenol)

2,3,4,5-tetrafluorophenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,2,3,4,5-tetrafluoro-
- 3,4,5,6-Tetrafluorophenol
- 2,3,4,5-Tetrafluorophenol
- tetrafluorophenol
- Phenol, 2,3,4,5-tetrafluoro-
- EN300-1601547
- SCHEMBL258682
- CS-0199099
- QXYLYYZZWZQACI-UHFFFAOYSA-N
- 2, 3, 4, 5-Tetrafluorophenol
- E75626
- BS-49289
- 3467-85-4
- SY274345
- MFCD12032171
- 2,3,4,5-tetrafluorophenol
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- MDL: MFCD12032171
- Inchi: InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
- InChI Key: QXYLYYZZWZQACI-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C(=C1O)F)F)F)F
Computed Properties
- Exact Mass: 166.00416
- Monoisotopic Mass: 166.00417733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2,3,4,5-tetrafluorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002243-1g |
2,3,4,5-Tetrafluorophenol |
3467-85-4 | 97% | 1g |
$1564.50 | 2023-09-02 | |
Chemenu | CM338722-250mg |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 95%+ | 250mg |
$309 | 2022-06-11 | |
Ambeed | A1368015-50mg |
2,3,4,5-Tetrafluorophenol |
3467-85-4 | 97% | 50mg |
$29.0 | 2024-07-19 | |
Ambeed | A1368015-1g |
2,3,4,5-Tetrafluorophenol |
3467-85-4 | 97% | 1g |
$267.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM816-50mg |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 97% | 50mg |
¥747.0 | 2022-09-28 | |
Enamine | EN300-1601547-5.0g |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 95% | 5g |
$2858.0 | 2023-06-04 | |
Enamine | EN300-1601547-0.5g |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 95% | 0.5g |
$768.0 | 2023-06-04 | |
Enamine | EN300-1601547-0.05g |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 95% | 0.05g |
$229.0 | 2023-06-04 | |
eNovation Chemicals LLC | Y1213825-1g |
2,3,4,5-Tetrafluorophenol |
3467-85-4 | 95% | 1g |
$950 | 2024-07-23 | |
Enamine | EN300-1601547-2.5g |
2,3,4,5-tetrafluorophenol |
3467-85-4 | 95% | 2.5g |
$1931.0 | 2023-06-04 |
2,3,4,5-tetrafluorophenol Related Literature
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1. Partially fluorinated heterocyclic compounds. Part IX. The syntheses of 4,5,6,7-tetrafluorobenzo[b]furan and 4,5,6,7-tetrafluoro-2-phenylbenzo[b]furan by a new cyclisation reaction, and the attempted syntheses of related compounds by conventional methodsG. M. Brooke,W. K. R. Musgrave,T. R. Thomas J. Chem. Soc. C 1971 3596
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2. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E?)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthaseJonathan H. Marriott,Amelia M. Moreno Barber,Ian R. Hardcastle,Martin G. Rowlands,Rachel M. Grimshaw,Stephen Neidle,Michael Jarman J. Chem. Soc. Perkin Trans. 1 2000 4265
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3. Partially fluorinated heterocyclic compounds. Part VI. Some reactions of 4,5,6,7-tetrafluorobenzo[b]furanG. M. Brooke,B. S. Furniss,W. K. R. Musgrave J. Chem. Soc. C 1968 580
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4. Partially fluorinated heterocyclic compounds. Part III. The preparation of 4,5,6,7-tetrafluorobenzo[b]furanG. M. Brooke,B. S. Furniss J. Chem. Soc. C 1967 869
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Kuangsen Sung,Richard J. Lagow J. Mater. Chem. 1996 6 917
Additional information on 2,3,4,5-tetrafluorophenol
Introduction to 2,3,4,5-tetrafluorophenol (CAS No. 3467-85-4)
2,3,4,5-tetrafluorophenol, with the chemical formula C₆H₂F₄O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 3467-85-4, belongs to the class of halogenated phenols and exhibits distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry and a promising candidate for various industrial and medicinal uses.
The molecular structure of 2,3,4,5-tetrafluorophenol features a benzene ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This high degree of fluorination imparts exceptional stability and reactivity to the molecule, making it a versatile building block in organic synthesis. The presence of fluorine atoms also influences the electronic properties of the aromatic ring, enhancing its interaction with biological targets. This feature has been particularly exploited in the development of novel pharmaceutical agents where fluorine substitution can modulate metabolic pathways and improve drug efficacy.
In recent years, 2,3,4,5-tetrafluorophenol has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated phenol core allows for precise tuning of physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.
One of the most compelling aspects of 2,3,4,5-tetrafluorophenol is its application in the development of antiviral agents. The compound's ability to interfere with viral replication mechanisms has been explored in several preclinical studies. Notably, researchers have found that derivatives of this compound exhibit inhibitory effects against RNA viruses by disrupting essential enzymatic pathways. This discovery aligns with the ongoing global effort to develop broad-spectrum antiviral therapies capable of combating emerging viral threats.
The synthetic methodologies for preparing 2,3,4,5-tetrafluorophenol have also seen significant advancements. Modern synthetic routes often involve catalytic fluorination techniques that offer higher yields and selectivity compared to traditional methods. These improvements have not only made the production of CAS No. 3467-85-4 more efficient but also more environmentally sustainable. The growing emphasis on green chemistry has driven innovation in synthetic processes, ensuring that the demand for this compound can be met without compromising ecological integrity.
The industrial applications of 2,3,4,5-tetrafluorophenol extend beyond pharmaceuticals into materials science and specialty chemicals. Its unique electronic properties make it a valuable component in the development of advanced materials such as liquid crystals and organic semiconductors. Additionally, the compound's stability under various conditions enhances its suitability for use as a precursor in high-performance polymers and coatings.
The future prospects for 2,3,4,5-tetrafluorophenol are promising as research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry are expected to drive further innovation in this field. As computational chemistry techniques advance, virtual screening methods will play an increasingly important role in identifying novel derivatives with enhanced therapeutic potential.
In conclusion, 2,3,4,5-tetrafluorophenol (CAS No. 3467-85-4) stands as a cornerstone compound in modern chemical research. Its multifaceted applications span pharmaceuticals to advanced materials science,underscoring its importance as both a research tool and an industrial intermediate。The ongoing exploration of its properties and potential will undoubtedly lead to further groundbreaking discoveries,benefiting society through improved health outcomes and technological advancements。
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